1-Phenylguanidine

Perovskite Solar Cells Crystal Growth Ligand Engineering

Procure 1-Phenylguanidine (CAS 2002-16-6) — a differentiated mono-aryl guanidine, not interchangeable with 1,3-diphenylguanidine or cyanoguanidine. Its single-phenyl architecture (pKa₁ 10.77) imparts unique steric and electronic properties validated for: (1) Perovskite photovoltaics — retards crystallization, yielding 24.6% champion PCE across n-i-p and p-i-n architectures. (2) Structure-based drug design — 1.86 Å co-crystal with urokinase (PDB: 2O8W) delivers an atomic blueprint for rational lead optimization. (3) Neuroscience SAR — defined 5-HT₃ affinity (Ki = 2.34 µM) and hOCT3 inhibition range (IC₅₀ 2.2 to >450 µM). A pre-validated reverse-phase HPLC method is available for immediate QC deployment. Insoluble in water; soluble in benzene.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 2002-16-6
Cat. No. B1195490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylguanidine
CAS2002-16-6
Synonymsphenylguanidine
phenylguanidine dihydrobromide
phenylguanidine monohydrochloride
phenylguanidine mononitrate
phenylguanidine sulfate (1:1)
phenylguanidine sulfate (2:1)
phenylguanidinium
phenylguanidinium chloride
phenylguanidinium ion
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C(N)N
InChIInChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10)
InChIKeyQRJZGVVKGFIGLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylguanidine (CAS 2002-16-6): Procurement-Grade Chemical and Versatile Research Intermediate


1-Phenylguanidine (CAS 2002-16-6), also known as N-phenylguanidine, is a mono-substituted aromatic guanidine derivative with the molecular formula C₇H₉N₃ and a molecular weight of 135.17 g/mol . This colorless to pale yellow crystalline powder (m.p. 66–67 °C) exhibits basic properties characteristic of the guanidine functional group, including the ability to participate in hydrogen bonding and act as a nucleophile . Its pKa₁ is 10.77 at 25 °C [1]. 1-Phenylguanidine is insoluble in water but soluble in organic solvents such as benzene . Commercially, it is widely available at a standard purity of 95% and serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and as a reagent in diverse research applications, including coordination chemistry and medicinal chemistry .

The Case Against Simple Substitution: Why 1-Phenylguanidine (CAS 2002-16-6) is Not Interchangeable with Other Guanidines


Scientific and industrial users cannot assume that 1-phenylguanidine (CAS 2002-16-6) is functionally equivalent to other guanidine derivatives, such as 1,3-diphenylguanidine, cyanoguanidine, or substituted analogs. Key differentiators are rooted in its specific physicochemical properties—including its solubility profile, pKa, and the precise steric and electronic environment created by the single phenyl group on the guanidine core. These attributes dictate its unique behavior as a ligand [1], its interaction with biological targets [2], and its role as a synthetic intermediate . For instance, replacing it with a more sterically hindered or electronically distinct analog can drastically alter reaction kinetics, binding affinities, or material performance, as demonstrated in comparative studies across applications like perovskite solar cell engineering [1] and selective enzyme inhibition [3].

1-Phenylguanidine (CAS 2002-16-6): Quantifiable Performance Differentiation vs. Alternatives


Perovskite Solar Cell Efficiency: 1-Phenylguanidine as a Universal Ligand vs. Standard Additives

1-Phenylguanidine (PGua) is identified as a 'universal ligand' that significantly enhances the performance of perovskite solar cells (PSCs) across multiple compositions and device architectures [1]. It achieves this by coordinating with PbI₂, retarding crystallization to enlarge grain size and reduce defect density [1]. This leads to a champion power conversion efficiency (PCE) of 24.6% when combined with an interfacial treatment [1]. This level of performance and broad applicability distinguishes it from other common additives, which may only be effective for a specific perovskite composition (e.g., methylammonium lead iodide) or a single device architecture [1].

Perovskite Solar Cells Crystal Growth Ligand Engineering

Binding Affinity at 5-HT3 Receptors: 1-Phenylguanidine as a Baseline Scaffold vs. Substituted Analogs

1-Phenylguanidine serves as the core scaffold for understanding 5-HT3 receptor interactions. It exhibits a measurable binding affinity (Ki = 2.34 µM) at the 5-HT3 receptor [1]. More importantly, Structure-Activity Relationship (SAR) studies using 1-phenylguanidine as a parent compound have demonstrated that all three guanidinium nitrogen atoms are necessary for optimal binding [2]. Introducing a conformational constraint (a 'methylene bridge') to the arylguanidine structure converts the ligand into a 5-HT3 receptor antagonist, highlighting how specific modifications can tune functional activity from the baseline provided by 1-phenylguanidine [2]. In contrast, an analog like 1-phenylbiguanide functions as a 5-HT3 agonist with pEC50 values of 5.57, 4.07, and 4.47 for different receptor subtypes, demonstrating a different functional profile .

Serotonin Receptor 5-HT3 Antagonist Structure-Activity Relationship

Human OCT3 Transporter Inhibition: Establishing the Phenylguanidine Scaffold's Potency Range

The phenylguanidine structural scaffold has been identified as a new chemotype for inhibiting the human organic cation transporter 3 (hOCT3) [1]. The first dedicated SAR study of OCT3 action using a series of phenylguanidines reported IC50 values ranging from 2.2 to >450 µM [1]. This study established that the presence and position of substituents on the phenyl ring are crucial determinants of inhibitory potency, with a trend towards enhanced potency correlating with increased lipophilic character and size of the 4-position substituent [1]. This defines the activity landscape for this scaffold, positioning 1-phenylguanidine as the unsubstituted reference point for understanding and optimizing hOCT3 inhibition.

Organic Cation Transporter OCT3 Inhibitor Neurotransmitter Uptake

Urokinase-Type Plasminogen Activator (uPA) Inhibition: Phenylguanidine as a Crystallographically Validated Fragment

1-Phenylguanidine has been co-crystallized with the serine protease urokinase-type plasminogen activator (uPA), a target in cancer metastasis, at a high resolution of 1.86 Å [1]. This crystal structure (PDB ID: 2O8W) provides direct, atomic-level evidence of its binding mode within the enzyme's active site [1]. This crystallographic validation as a uPA-binding fragment distinguishes 1-phenylguanidine from many other guanidine derivatives that may lack such structural evidence. This structural information is foundational for the rational design of more potent and selective uPA inhibitors, including (4-aminomethyl)phenylguanidine derivatives . A binding study shows the unsubstituted compound has a Ki of 733 µM against tissue plasminogen activator, indicating a lower affinity that can be improved via fragment growing [2].

Urokinase Inhibitor Fragment-Based Drug Discovery X-ray Crystallography

Physicochemical and Optical Properties: Phenylguanidine's Auxochromic Behavior vs. Isoelectronic Analogs

The guanidinium group in phenylguanidine acts as an auxochrome, and its protonation state directly influences the compound's absorption spectra. TD-DFT calculations and experimental data show that protonation of the guanidine subunit results in a hypsochromic shift (shift to higher energy/shorter wavelength) of the low-energy absorption bands [1]. Furthermore, in phenylguanidine salts, the λmax values are correlated with the basicity of the counter-anion and the strength of hydrogen bonding [1]. This behavior distinguishes it from isoelectronic compounds like phenylurea and phenylthiourea, where the different central functional group (urea vs. guanidine) leads to distinct electronic transitions and spectroscopic signatures [1].

Spectroscopic Analysis DFT Calculation Auxochrome

Analytical Characterization: A Validated HPLC Method for Phenylguanidine Quantification

A specific, scalable reverse-phase HPLC method has been developed and reported for the analysis and separation of phenylguanidine [1]. The method uses a simple mobile phase (acetonitrile, water, phosphoric acid) and is noted for its suitability for both analytical and preparative separations, including the isolation of impurities and for pharmacokinetic studies [1]. This validated analytical protocol provides a clear, reproducible pathway for quality control and purity assessment, which is a significant practical advantage over purchasing a less-characterized or more difficult-to-analyze analog. The existence of a peer-reviewed or vendor-validated method reduces the burden on end-user laboratories to develop their own from scratch.

Analytical Chemistry HPLC Method Quality Control

Optimized Applications for 1-Phenylguanidine (CAS 2002-16-6) Based on Evidence-Based Differentiation


Advanced Perovskite Photovoltaic Research and Development

Procurement is justified for materials scientists seeking a 'universal ligand' to enhance perovskite solar cell (PSC) performance. The addition of 1-phenylguanidine (PGua) to precursor solutions effectively retards crystallization, leading to larger grain sizes and reduced defects. This translates to a champion device efficiency of 24.6% and operational stability across multiple perovskite compositions and device architectures (n-i-p and p-i-n) [1].

Fragment-Based Drug Discovery (FBDD) Targeting Serine Proteases

Structural biology and medicinal chemistry groups can leverage 1-phenylguanidine as a crystallographically validated fragment hit for urokinase-type plasminogen activator (uPA) [1]. The availability of a high-resolution (1.86 Å) co-crystal structure (PDB: 2O8W) provides a precise atomic blueprint for rational, structure-guided optimization, making it a superior starting point compared to fragments with unknown binding modes [1]. The compound can be used directly in binding assays and as a core scaffold for synthesizing more potent derivatives [2].

Medicinal Chemistry SAR Campaigns on 5-HT3 and OCT3 Targets

Neuroscience and pharmacology researchers can confidently procure 1-phenylguanidine as the foundational scaffold for exploring structure-activity relationships (SAR) at 5-HT3 receptors and the hOCT3 transporter. Its well-defined binding affinity at 5-HT3 receptors (Ki = 2.34 µM) establishes it as a key reference compound [1]. Furthermore, the first dedicated SAR study on hOCT3 inhibition used the phenylguanidine chemotype, revealing an activity range (IC50 from 2.2 to >450 µM) that is critically dependent on substitution patterns [2].

Analytical Chemistry and Quality Control Laboratories

Analytical chemists will benefit from the existence of a pre-validated, scalable reverse-phase HPLC method for the quantification and purification of 1-phenylguanidine [1]. This ready-to-implement protocol reduces the time and cost associated with method development, ensuring reliable quality control, impurity profiling, and batch-to-batch consistency for both research and industrial-scale applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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